molecular formula C19H20ClN3O2 B11535856 N-(4-chlorobenzyl)-2-oxo-2-[(2Z)-2-(4-phenylbutan-2-ylidene)hydrazinyl]acetamide

N-(4-chlorobenzyl)-2-oxo-2-[(2Z)-2-(4-phenylbutan-2-ylidene)hydrazinyl]acetamide

Cat. No.: B11535856
M. Wt: 357.8 g/mol
InChI Key: BBYHCMNIJQHQNI-HMAPJEAMSA-N
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Description

N-[(4-Chlorophenyl)methyl]-1-{N’-[(2Z)-4-phenylbutan-2-ylidene]hydrazinecarbonyl}formamide is a chemical compound with a molecular formula of C9H10ClN3O2 and a molecular weight of 227.65 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group and a hydrazinecarbonyl formamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-1-{N’-[(2Z)-4-phenylbutan-2-ylidene]hydrazinecarbonyl}formamide typically involves the reaction of 4-chlorobenzylamine with hydrazinecarboxamide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-1-{N’-[(2Z)-4-phenylbutan-2-ylidene]hydrazinecarbonyl}formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-1-{N’-[(2Z)-4-phenylbutan-2-ylidene]hydrazinecarbonyl}formamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-1-{N’-[(2Z)-4-phenylbutan-2-ylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(4-Chlorophenyl)methyl]-1-{N’-[(2Z)-4-phenylbutan-2-ylidene]hydrazinecarbonyl}formamide include:

Uniqueness

The uniqueness of N-[(4-Chlorophenyl)methyl]-1-{N’-[(2Z)-4-phenylbutan-2-ylidene]hydrazinecarbonyl}formamide lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[(Z)-4-phenylbutan-2-ylideneamino]oxamide

InChI

InChI=1S/C19H20ClN3O2/c1-14(7-8-15-5-3-2-4-6-15)22-23-19(25)18(24)21-13-16-9-11-17(20)12-10-16/h2-6,9-12H,7-8,13H2,1H3,(H,21,24)(H,23,25)/b22-14-

InChI Key

BBYHCMNIJQHQNI-HMAPJEAMSA-N

Isomeric SMILES

C/C(=N/NC(=O)C(=O)NCC1=CC=C(C=C1)Cl)/CCC2=CC=CC=C2

Canonical SMILES

CC(=NNC(=O)C(=O)NCC1=CC=C(C=C1)Cl)CCC2=CC=CC=C2

Origin of Product

United States

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